molecular formula C21H24N2O3S B3811107 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(phenylthio)acetyl]-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(phenylthio)acetyl]-3-piperidinamine

Cat. No. B3811107
M. Wt: 384.5 g/mol
InChI Key: OJAFOCLVGFRMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(phenylthio)acetyl]-3-piperidinamine, commonly known as BPAP, is a novel psychoactive compound that has gained significant attention in the field of neuroscience. BPAP belongs to the class of phenylpiperazine derivatives and is structurally similar to amphetamine.

Mechanism of Action

BPAP acts as a selective dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. BPAP also acts as a partial agonist at 5-HT1A receptors, which are involved in the regulation of mood and anxiety. The mechanism of action of BPAP is similar to that of amphetamine, but BPAP has a higher affinity for dopamine and norepinephrine transporters.
Biochemical and Physiological Effects:
BPAP has been shown to increase locomotor activity, enhance cognitive function, and improve mood in animal studies. BPAP has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum, which are areas of the brain involved in reward processing and motivation. BPAP has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of BPAP is its high selectivity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders. BPAP has also been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other psychoactive compounds. One of the limitations of BPAP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

For research on BPAP include exploring its potential use in the treatment of depression and anxiety disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

BPAP has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. BPAP has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters associated with mood regulation and motivation. BPAP has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(15-27-18-6-2-1-3-7-18)23-10-4-5-17(14-23)22-16-8-9-19-20(13-16)26-12-11-25-19/h1-3,6-9,13,17,22H,4-5,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAFOCLVGFRMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(phenylthio)acetyl]-3-piperidinamine

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